

Application Notes: N-(phosphonoamidino)sarcosine Dipotassium Salt in Muscle Physiology Research

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Compound of Interest

	Sarcosine, N-(phosphonoamidino)-, dipotassium salt
Compound Name:	
Cat. No.:	B102907

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Introduction

The creatine kinase (CK)/phosphocreatine (PCr) system is a vital energetic buffer in tissues with high and fluctuating energy demands, such as skeletal and cardiac muscle. Creatine kinase catalyzes the reversible transfer of a phosphoryl group from phosphocreatine to ADP, rapidly regenerating ATP. This process is crucial for maintaining cellular ATP homeostasis during intense muscle contraction.

N-(phosphonoamidino)sarcosine is a synthetic analog of phosphocreatine. Due to its structural similarity, the dipotassium salt of this compound is hypothesized to act as a competitive inhibitor of creatine kinase. By binding to the active site of CK, it can prevent the binding of the natural substrate, phosphocreatine, thereby disrupting the rapid regeneration of ATP. This property makes N-(phosphonoamidino)sarcosine dipotassium salt a valuable tool for investigating the physiological roles of the CK/PCr system in muscle function and bioenergetics.

These application notes provide an overview of the potential uses of N-(phosphonoamidino)sarcosine dipotassium salt in muscle physiology studies, including detailed protocols for its application in vitro and in isolated muscle preparations.

Principle of Action

N-(phosphonoamidino)sarcosine dipotassium salt is presumed to act as a competitive inhibitor of creatine kinase. Its phosphonoamidino group mimics the phosphoryl group of phosphocreatine, allowing it to bind to the active site of the enzyme. However, due to structural differences, it is not expected to be efficiently utilized as a substrate for phosphoryl transfer. This competitive inhibition leads to a decrease in the rate of ATP regeneration from phosphocreatine, allowing researchers to probe the consequences of a compromised CK/PCr system.

Applications in Muscle Physiology Studies

- In Vitro Characterization of Creatine Kinase Kinetics: N-(phosphonoamidino)sarcosine dipotassium salt can be used in enzymatic assays to determine its inhibitory potency (e.g., IC₅₀ and Ki values) on different creatine kinase isoforms (muscle, brain, and mitochondrial).
- Investigation of Muscle Energetics and Contraction Dynamics: By applying the inhibitor to isolated muscle fibers or whole muscle preparations, researchers can study the impact of CK inhibition on:
 - Force production and fatigue resistance during electrical stimulation.
 - ATP and phosphocreatine turnover rates using techniques like ³¹P magnetic resonance spectroscopy (in animal models) or biochemical assays.
 - Calcium sensitivity of the contractile apparatus.
- Elucidation of Signaling Pathways: The compound can be used to explore the downstream effects of impaired energy buffering on cellular signaling pathways related to muscle adaptation, stress responses, and metabolism.

Quantitative Data Summary

The following tables present hypothetical data that could be obtained from experiments using N-(phosphonoamidino)sarcosine dipotassium salt.

Table 1: Inhibitory Potency of N-(phosphonoamidino)sarcosine Dipotassium Salt on Creatine Kinase Isoforms

Creatine Kinase Isoform	IC50 (µM)	Ki (µM)	Inhibition Type
Muscle (MM-CK)	150	75	Competitive
Brain (BB-CK)	250	120	Competitive
Mitochondrial (Mt-CK)	180	90	Competitive

Table 2: Effect of N-(phosphonoamidino)sarcosine Dipotassium Salt on Isolated Muscle Fiber Function

Parameter	Control	150 µM Inhibitor	Percent Change
Peak Tetanic Force (mN)	5.2 ± 0.4	4.1 ± 0.3	-21%
Rate of Force Development (mN/ms)	1.8 ± 0.2	1.1 ± 0.1	-39%
Fatigue Index (%)	85 ± 5	60 ± 7	-29%
Basal ATP Concentration (mM)	8.1 ± 0.5	7.9 ± 0.6	-2.5%
ATP Concentration after Fatigue Protocol (mM)	6.5 ± 0.4	4.2 ± 0.5	-35%

Experimental Protocols

Protocol 1: In Vitro Creatine Kinase Inhibition Assay

This protocol describes a coupled-enzyme spectrophotometric assay to determine the IC50 value of N-(phosphonoamidino)sarcosine dipotassium salt. The production of ATP by CK is coupled to the phosphorylation of glucose by hexokinase and the subsequent reduction of

NADP⁺ by glucose-6-phosphate dehydrogenase. The rate of NADPH formation is monitored at 340 nm.

Materials:

- Purified creatine kinase (e.g., rabbit muscle MM-CK)
- N-(phosphonoamidino)sarcosine dipotassium salt
- Assay Buffer: 100 mM Glycine, pH 9.0
- Substrate Solution: 30 mM Phosphocreatine, 2 mM ADP, 10 mM Glucose, 10 mM MgCl₂, 0.6 mM NADP⁺
- Coupling Enzymes: 2 U/mL Hexokinase, 1 U/mL Glucose-6-Phosphate Dehydrogenase (G6PDH)
- 96-well UV-transparent microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare Inhibitor Dilutions: Prepare a serial dilution of N-(phosphonoamidino)sarcosine dipotassium salt in the Assay Buffer.
- Prepare Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the Assay Buffer, Substrate Solution, and Coupling Enzymes.
- Assay Setup:
 - To each well of the 96-well plate, add 20 µL of the appropriate inhibitor dilution or vehicle control (Assay Buffer).
 - Add 160 µL of the Reaction Mixture to each well.
- Initiate Reaction: Add 20 µL of the creatine kinase solution (e.g., 10 µg/mL) to each well to start the reaction.

- Measure Absorbance: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 30 seconds for 10 minutes at a constant temperature (e.g., 30°C).
- Data Analysis:
 - Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Functional Studies in Skinned Muscle Fibers

This protocol outlines the procedure for measuring the effect of N-(phosphonoamidino)sarcosine dipotassium salt on the contractile properties of chemically permeabilized (skinned) muscle fibers.

Materials:

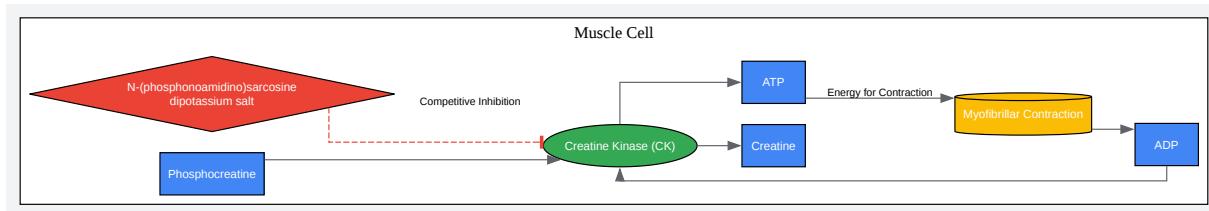
- Small muscle bundle (e.g., from rodent extensor digitorum longus)
- Skinning Solution: 125 mM K-propionate, 5 mM EGTA, 20 mM Imidazole, 3 mM MgCl₂, 5 mM ATP, pH 7.0, with 1% (v/v) Triton X-100.
- Relaxing Solution: Similar to skinning solution but without Triton X-100.
- Activating Solution: Relaxing solution with a high concentration of CaCl₂ to achieve a desired pCa (e.g., pCa 4.5).
- N-(phosphonoamidino)sarcosine dipotassium salt
- Force transducer and data acquisition system

Procedure:

- Fiber Preparation:

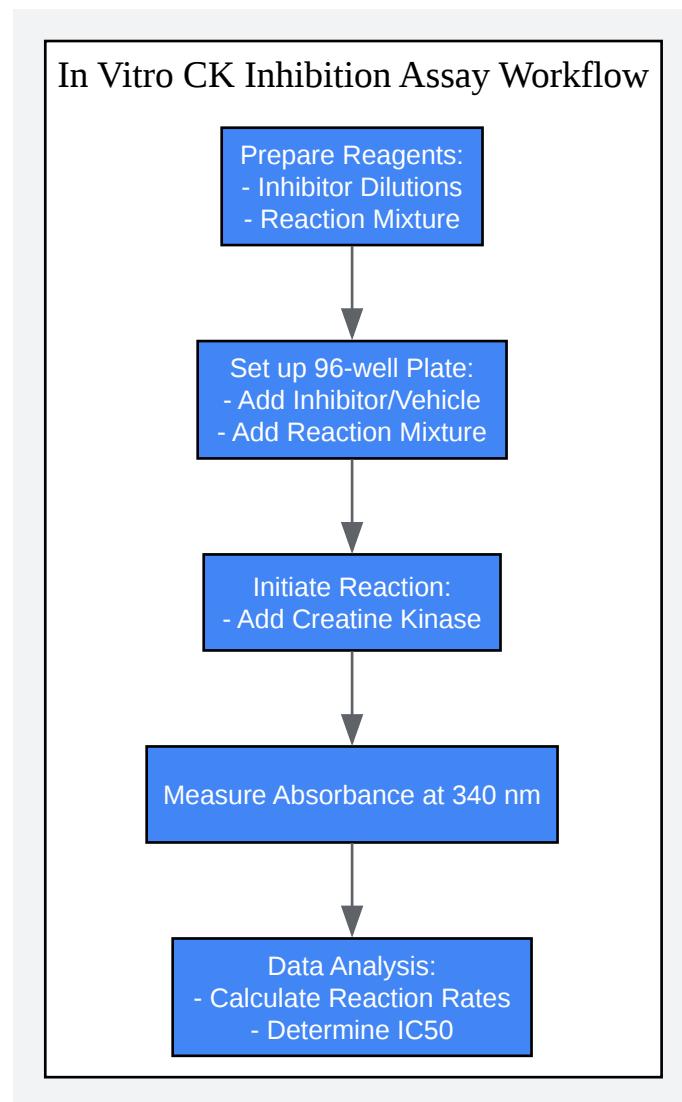
- Dissect a small bundle of muscle fibers and place it in ice-cold Skinning Solution for 30 minutes to permeabilize the cell membranes.
- Transfer the skinned fibers to Relaxing Solution and isolate a single fiber segment.
- Mount the single fiber between a force transducer and a length controller.
- Functional Measurements (Control):
 - Expose the fiber to Activating Solution to induce maximal isometric contraction.
 - Record the peak tetanic force.
 - Induce fatigue by repeated tetanic contractions.
- Inhibitor Treatment:
 - Incubate the fiber in Relaxing Solution containing the desired concentration of N-(phosphonoamidino)sarcosine dipotassium salt for 20 minutes.
- Functional Measurements (Inhibitor):
 - Repeat the force and fatigue measurements in Activating Solution also containing the inhibitor.
- ATP Measurement:
 - At the end of the control and inhibitor protocols, freeze-clamp the muscle fiber in liquid nitrogen.
 - Extract and measure the ATP content using a commercially available ATP assay kit (e.g., luciferase-based).
- Data Analysis:
 - Compare the force, rate of force development, fatigue index, and ATP concentrations between the control and inhibitor-treated conditions.

Visualizations



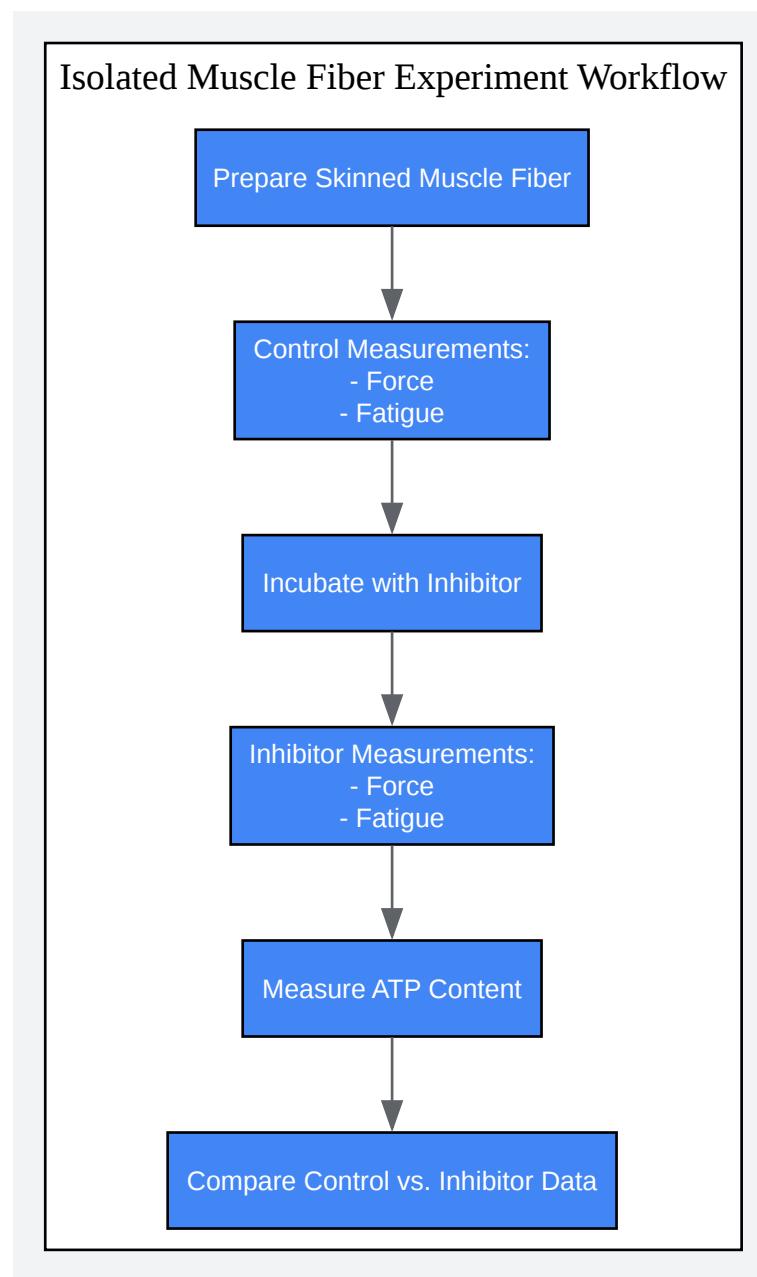
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Caption: Creatine Kinase Pathway and Inhibition.



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Caption: Workflow for CK Inhibition Assay.



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Caption: Workflow for Isolated Muscle Fiber Experiment.

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